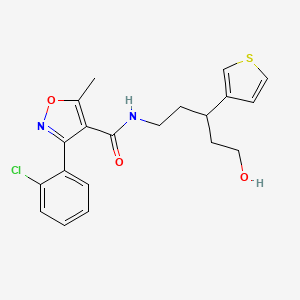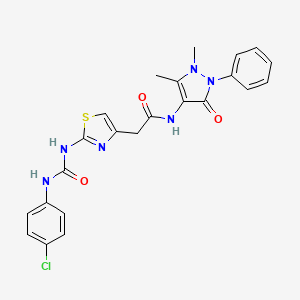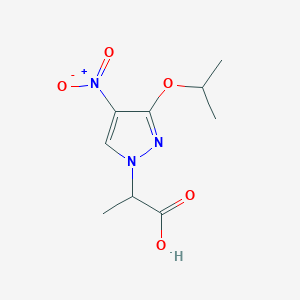
3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and analysis of complex organic compounds, like the one you've described, involve multiple steps, including the design, synthesis, and characterization of the molecules. These processes are crucial for understanding the compound's structure, properties, and potential applications.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simpler precursors. For instance, compounds with similar complexity have been synthesized through reactions involving key intermediates, like carboxamides and thiophene derivatives, under various conditions to achieve the desired structural features (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure is determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. Studies on similar compounds have elucidated their crystal structure, showcasing the arrangement of functional groups and the overall molecular geometry (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical properties are influenced by the molecular structure and can be investigated through various chemical reactions. For instance, the reactivity of isoxazole derivatives with different reagents can lead to a wide range of products, highlighting the versatility of these compounds in synthetic chemistry (Yu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
A clubbed quinazolinone and 4-thiazolidinone series, including compounds with structural similarities to 3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide, have been synthesized and screened for in vitro antibacterial and antifungal activities. These compounds showed significant antimicrobial activities against various strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Synthesized thiophene-based compounds, including structures related to the specified chemical, have been tested for their in vitro cytotoxicity by the MTT assay using 5-fluorouracil as a reference drug. Certain thiophene-2-carboxamide derivatives exhibited good inhibitory activity against four cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antioxidant Activity
Novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives related to the specified chemical have been synthesized and their antioxidant activity screened by DPPH radical scavenging method and reducing power assay. Some compounds were identified as potent antioxidants, showing activity higher than that of well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antipathogenic Activity
Acylthioureas, including structures similar to the specified chemical, have been synthesized, characterized, and tested for their interaction with bacterial cells in free and adherent state. These derivatives demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their ability to grow in biofilms. This indicates their potential for further development as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-13-18(19(23-26-13)16-4-2-3-5-17(16)21)20(25)22-9-6-14(7-10-24)15-8-11-27-12-15/h2-5,8,11-12,14,24H,6-7,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNUURBSFOWAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)


![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)
![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

